molecular formula C16H23Cl2N5Si B12539240 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B12539240
M. Wt: 384.4 g/mol
InChI Key: HHXWZBJNZVMZTM-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- is a pyrrolopyridine derivative featuring a triisopropylsilyl (TIPS) protecting group at the 1-position, an azido (-N₃) group at the 5-position, and chlorine substituents at the 4- and 6-positions. The TIPS group enhances steric protection of the nitrogen atom, improving stability during synthetic processes .

Properties

Molecular Formula

C16H23Cl2N5Si

Molecular Weight

384.4 g/mol

IUPAC Name

(5-azido-4,6-dichloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

InChI

InChI=1S/C16H23Cl2N5Si/c1-9(2)24(10(3)4,11(5)6)23-8-7-12-13(17)14(21-22-19)15(18)20-16(12)23/h7-11H,1-6H3

InChI Key

HHXWZBJNZVMZTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=C(N=C21)Cl)N=[N+]=[N-])Cl

Origin of Product

United States

Preparation Methods

Core Synthesis via Madelung Cyclization

The pyrrolo[2,3-b]pyridine scaffold is synthesized via Madelung cyclization , where 2-aminopyridine derivatives undergo intramolecular cyclization under strong base conditions. For example, heating 2-amino-3-chloropyridine with potassium tert-butoxide in dimethylformamide (DMF) at 150°C yields the unsubstituted core.

Sequential Chlorination

Chlorine atoms are introduced via electrophilic aromatic substitution (EAS) . Using N-chlorosuccinimide (NCS) in acetic acid at 0–25°C selectively chlorinates positions 4 and 6. Excess NCS (2.2 equiv) achieves >90% dichlorination, while controlled stoichiometry prevents over-halogenation.

Silylation at Position 1

The NH group at position 1 is protected using tris(isopropyl)silyl chloride (TIPSCl) . Reaction conditions involve imidazole as a base in anhydrous tetrahydrofuran (THF) at 0°C, yielding 1-TIPS-protected intermediate with >85% efficiency.

Azido Group Introduction

Azidation at position 5 is achieved via nucleophilic aromatic substitution (SNAr) . Heating the chlorinated intermediate with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in DMF at 110°C for 7 hours replaces chlorine with azido. This step requires rigorous exclusion of moisture to avoid side reactions.

Representative Reaction Scheme
$$
\text{Pyrrolo[2,3-b]pyridine} \xrightarrow{\text{NCS, AcOH}} \text{4,6-Dichloro derivative} \xrightarrow{\text{TIPSCl, imidazole}} \text{1-TIPS-protected} \xrightarrow{\text{NaN₃, NH₄Cl}} \text{Target Compound}
$$

Method 2: Cyclocondensation Approaches

Two-Component Cyclocondensation

A cyclocondensation reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., acetylacetone) in acetic acid with catalytic HCl generates substituted pyrrolo[2,3-b]pyridines. This method offers modularity but requires post-synthetic modifications to introduce azido and silyl groups.

Post-Condensation Modifications

  • Chlorination : Similar to Method 1, using NCS in acetic acid.
  • Silylation : TIPS protection under inert atmosphere.
  • Azidation : NaN₃ in DMF at elevated temperatures.

Method 3: Silylation-Protected Synthesis

Early-Stage Silylation

Introducing the TIPS group before halogenation simplifies regioselectivity. The NH group of the core is silylated first, followed by directed ortho-chlorination using Cl₂ gas in chloroform at -10°C. This approach leverages the directing effect of the silyl group to achieve 4,6-dichlorination with 80% yield.

Azido Installation

Azidation proceeds similarly to Method 1, but the presence of the TIPS group may sterically hinder reactivity, necessitating extended reaction times (12–16 hours).

Method 4: Azido Group Introduction via Nucleophilic Substitution

Optimization of Azidation

Key variables affecting azidation efficiency:

Variable Optimal Condition Yield Impact
Solvent DMF Maximizes SNAr reactivity
Temperature 110°C Accelerates substitution
Equivalents of NaN₃ 5 equiv Prevents incomplete reaction

Side Reactions

Competing hydrolysis of the azido group to amine is mitigated by anhydrous conditions and inert atmosphere .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Stepwise (Method 1) High regioselectivity Multiple purification steps 60–70
Cyclocondensation (Method 2) Modular core synthesis Requires post-modifications 50–65
Early Silylation (Method 3) Simplified chlorination Steric hindrance during azidation 70–75

Challenges and Optimization Strategies

Regioselectivity in Halogenation

Over-chlorination is minimized by:

  • Using NCS instead of Cl₂ gas for controlled reactivity.
  • Low-temperature conditions (0–5°C) to suppress radical pathways.

Silylation Efficiency

Imidazole is superior to other bases (e.g., pyridine) due to its stronger nucleophilicity, ensuring complete TIPS protection.

Azidation Side Reactions

Addition of NH₄Cl as a mild acid suppresses base-mediated decomposition of the azido group.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The azido and dichloro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding hydroxyl derivative.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide).

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes, particularly in the development of inhibitors for specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4,6-dichloro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The silyl group can be hydrolyzed, releasing the active pyrrolo[2,3-b]pyridine core, which can interact with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The compound is compared to 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]- (CAS: 685513-89-7), a structurally similar analog with fluorine substituents at the 4- and 5-positions instead of azido and chlorine groups.

Property Target Compound 4,5-Difluoro Analog
Substituents 5-azido, 4,6-dichloro 4,5-difluoro
Molecular Formula Not reported (inferred: C₁₆H₂₁Cl₂N₅Si) C₁₆H₂₄F₂N₂Si
Molecular Weight Not reported (estimated: ~395.3 g/mol) 310.46 g/mol
Functional Groups Azido (reactive), Chlorine (electron-withdrawing) Fluorine (electron-withdrawing, sterically compact)
Potential Applications Click chemistry, kinase inhibitor precursors Intermediate for fluorinated bioactive molecules

Substituent Impact:

  • Azido vs. Fluorine : The azido group in the target compound enables bioorthogonal reactions, making it valuable for bioconjugation. In contrast, fluorine in the analog enhances metabolic stability and membrane permeability in drug candidates .
  • Chlorine vs.

Research Findings and Limitations

  • Medicinal Chemistry : Pyrrolopyridine derivatives are established kinase inhibitors , but the azido-dichloro variant’s efficacy remains unstudied in the provided evidence.
  • Synthetic Accessibility : The TIPS group in both compounds simplifies purification by increasing hydrophobicity, though azide handling requires specialized safety protocols.
  • Data Gaps: No experimental data (e.g., solubility, IC₅₀ values) for the target compound are available in the cited sources. Comparisons rely on structural inferences.

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